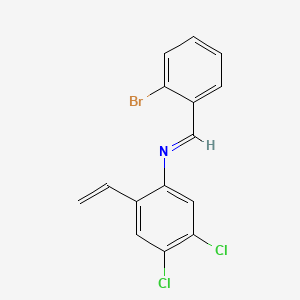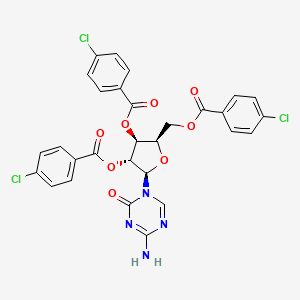
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine is a synthetic compound that has garnered significant attention in the fields of chemistry and biomedicine. This compound is characterized by the presence of three p-chlorobenzoyl groups attached to the ribofuranosyl moiety and a 5-azacytidine base. It is primarily used in the synthesis of antiviral agents and other nucleoside analogs due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine typically involves the protection of the hydroxyl groups of ribofuranose with p-chlorobenzoyl groupsThe reaction conditions often include the use of solvents such as dichloromethane and ethyl acetate, and the reactions are carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of 2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition. The final product is typically purified using techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of deprotected nucleosides.
Substitution: The p-chlorobenzoyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various nucleoside analogs, which are crucial intermediates in the synthesis of antiviral and anticancer agents .
科学的研究の応用
2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of nucleoside metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of 2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleoside metabolism .
類似化合物との比較
2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine is unique due to its specific structural modifications, which confer enhanced stability and bioactivity compared to other nucleoside analogs. Similar compounds include:
- 2’,3’,5’-Tri-O-benzoyl-5-azacytidine
- 2’,3’,5’-Tri-O-(p-methoxybenzoyl)-5-azacytidine
- 2’,3’,5’-Tri-O-(p-nitrobenzoyl)-5-azacytidine
These compounds share similar core structures but differ in the nature of the protecting groups, which can influence their reactivity and biological activity .
特性
分子式 |
C29H21Cl3N4O8 |
|---|---|
分子量 |
659.9 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C29H21Cl3N4O8/c30-18-7-1-15(2-8-18)25(37)41-13-21-22(43-26(38)16-3-9-19(31)10-4-16)23(44-27(39)17-5-11-20(32)12-6-17)24(42-21)36-14-34-28(33)35-29(36)40/h1-12,14,21-24H,13H2,(H2,33,35,40)/t21-,22+,23-,24-/m1/s1 |
InChIキー |
PDEGTVKZIHQCML-UEQSERJNSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B15062512.png)
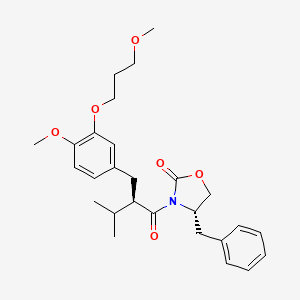
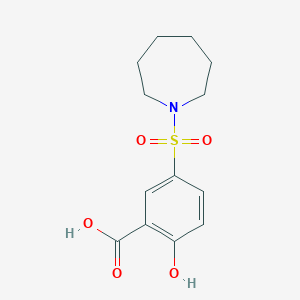
![tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B15062525.png)
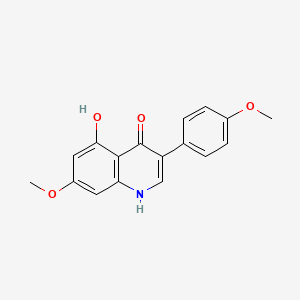

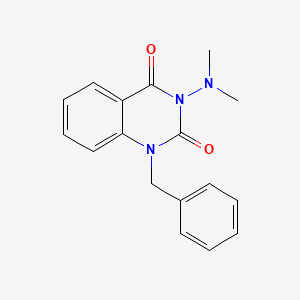

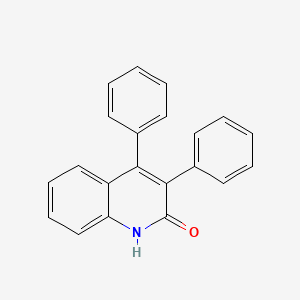
![6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15062560.png)
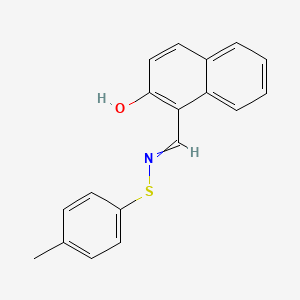

![ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15062602.png)
